molecular formula C23H26ClN7O2S B2423255 3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 953922-54-8

3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2423255
CAS RN: 953922-54-8
M. Wt: 500.02
InChI Key: QAEKBWQTQOXZCV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN7O2S and its molecular weight is 500.02. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Pyrazole derivatives, including those with structures similar to the specified compound, have demonstrated potential as antimicrobial and anticancer agents. Compounds with a pyrazolo[3,4-d]pyrimidine core have shown higher anticancer activity compared to reference drugs like doxorubicin and possess significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-5-Lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives, structurally similar to the compound , have been synthesized and evaluated for their anti-5-lipoxygenase activities. These compounds have shown potential as anti-5-lipoxygenase agents, a key target for anti-inflammatory drugs (Rahmouni et al., 2016).

Imaging of IRAK4 Enzyme in Neuroinflammation

  • Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized for potential use as PET agents in imaging the IRAK4 enzyme, which is relevant in neuroinflammation research. These derivatives offer a novel approach for imaging and studying neuroinflammatory processes (Wang et al., 2018).

Antibacterial Evaluation

  • Derivatives of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one, similar to the compound , have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising results against various bacterial strains, highlighting their potential as antibacterial agents (Ebrahimpour et al., 2016).

Adenosine Receptor Affinity

  • Pyrazolo[3,4-d]pyrimidine analogues have been studied for their affinity to A1 adenosine receptors, which are significant in various physiological processes. These compounds have shown varying degrees of receptor affinity, contributing to the understanding of adenosine receptor interactions (Harden, Quinn, & Scammells, 1991).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O2S/c1-4-10-25-20-16-13-27-31(21(16)29-23(28-20)34-5-2)12-11-26-22(32)18-14(3)33-30-19(18)15-8-6-7-9-17(15)24/h6-9,13H,4-5,10-12H2,1-3H3,(H,26,32)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKBWQTQOXZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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